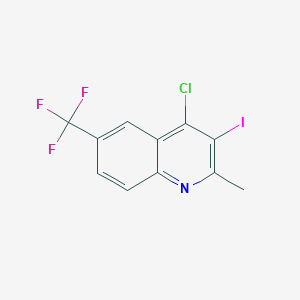

4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

説明

“4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline” is a type of quinoline, which is a class of organic compounds with a benzene ring fused to a pyridine ring . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .

Synthesis Analysis

The synthesis of quinolines involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis

The molecular formula of “4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline” is C11H6ClF3IN. The molecular weight is 371.52 g/mol.Chemical Reactions Analysis

Quinolines undergo various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides using Hantzsch esters as the stoichiometric reductants .科学的研究の応用

Synthesis and Biological Evaluation

Quinoline derivatives have been synthesized using various chemical reactions, demonstrating the versatility of quinoline as a core structure for further functionalization. For example, a series of quinoline derivatives was synthesized through 1,3-dipolar cycloaddition reactions, highlighting the utility of click chemistry in the development of compounds with significant antifungal and antibacterial activity (Kategaonkar et al., 2010). Such synthetic strategies not only expand the chemical space of quinoline derivatives but also offer pathways for creating molecules with tailored biological properties.

Antimicrobial Applications

Quinoline derivatives have been extensively studied for their antimicrobial properties. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents demonstrates the ongoing interest in quinoline compounds for combating microbial infections (Holla et al., 2006). These studies are crucial for identifying new therapeutic agents in the face of rising antibiotic resistance.

Photovoltaic and Electronic Applications

Beyond biological activities, quinoline derivatives have also been explored for their potential in materials science, particularly in the fabrication of organic–inorganic photodiodes. The synthesis and characterization of quinoline-based compounds reveal their suitability for applications in photovoltaic devices, indicating the broad utility of quinoline derivatives beyond pharmaceuticals (Zeyada et al., 2016).

Antimalarial Activity

Quinoline derivatives have a long history of use in treating malaria, with research continuing to develop new compounds with antimalarial properties. The design and synthesis of quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents represent the ongoing efforts to find effective treatments for malaria, showcasing the relevance of quinoline derivatives in addressing global health challenges (Parthasaradhi et al., 2015).

Safety And Hazards

将来の方向性

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

特性

IUPAC Name |

4-chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3IN/c1-5-10(16)9(12)7-4-6(11(13,14)15)2-3-8(7)17-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACSAZAAIXBCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)

![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)

![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)

![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)

![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)